2,2,4-Trimethyl-3-oxopentanamide
Description
2,2,4-Trimethyl-3-oxopentanamide is a branched-chain amide derivative characterized by a ketone group at position 3 and methyl substituents at positions 2, 2, and 3. Its molecular formula is C₉H₁₇NO₃, with a molecular weight of 187.24 g/mol (excluding sodium adducts). The compound exists in enantiomeric forms, including (S)-N-Methoxy-N,2,4-trimethyl-3-oxopentanamide and its (R)-isomer, synthesized via asymmetric catalysis using Me-quinine and LiClO₄ in dichloromethane/diethyl ether at −25°C . Key spectroscopic data includes:
- ¹H NMR: δ 2.81–2.71 (m, 1H), 1.30 (d, J = 7.1 Hz, 3H), 1.09–1.07 (d, J = 6.8 Hz, 6H).
- ¹³C NMR: δ 210.5 (ketone), 172.2 (amide carbonyl), 61.3 (methoxy), and methyl carbons (18.9–13.4 ppm) .
The compound’s reactivity is influenced by its electron-deficient ketone and sterically hindered amide group, making it a substrate for nucleophilic additions .
Properties
CAS No. |
90205-22-4 |
|---|---|
Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
2,2,4-trimethyl-3-oxopentanamide |
InChI |
InChI=1S/C8H15NO2/c1-5(2)6(10)8(3,4)7(9)11/h5H,1-4H3,(H2,9,11) |
InChI Key |
HKZUKEPHTHQROE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C(C)(C)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trimethyl-3-oxopentanamide typically involves the reaction of 2,2,4-trimethyl-3-pentanone with ammonia or an amine under controlled conditions. The reaction is carried out in the presence of a catalyst, often under reflux conditions, to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and catalysts to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,2,4-Trimethyl-3-oxopentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the amide group under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of 2,2,4-trimethyl-3-oxopentanoic acid.
Reduction: Formation of 2,2,4-trimethyl-3-hydroxypentanamide.
Substitution: Formation of various substituted amides or esters depending on the nucleophile used.
Scientific Research Applications
2,2,4-Trimethyl-3-oxopentanamide is utilized in several scientific research fields:
Chemistry: It serves as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It is explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of 2,2,4-Trimethyl-3-oxopentanamide involves its interaction with specific molecular targets. The ketone and amide groups can form hydrogen bonds and interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Compounds Analyzed:
N-(2-Aminoethyl)-2,2,4-trimethyl-3-oxopentanamide (C₁₀H₂₀N₂O₂)
N-Butyl-2,2,4-trimethyl-3-oxopentanamide (C₁₂H₂₃NO₂)
3-Ethyl-2-oxopentanamide (C₇H₁₃NO₂)
N,N,3-Trimethyl-4-oxopentanamide (C₈H₁₅NO₂)
Impact of Substituents on Physicochemical Properties
- Polarity and Solubility: The methoxy group in this compound enhances polarity compared to the butyl derivative (logP estimated higher for C₁₂H₂₃NO₂) . The aminoethyl variant (C₁₀H₂₀N₂O₂) exhibits greater water solubility due to its primary amine group .
Reactivity :
- Biological Relevance: Chiral analogs (e.g., (S)-3a) may exhibit enantioselective interactions in drug design, unlike non-chiral derivatives like the butyl variant .
Biological Activity
2,2,4-Trimethyl-3-oxopentanamide is a compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The chemical formula for this compound is C8H15NO2. It is characterized by a ketone functional group adjacent to an amide, which may influence its reactivity and biological interactions.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In a study evaluating various derivatives of oxopentanamides, it was found that certain structural modifications enhanced their efficacy against bacterial strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined to be lower than those of conventional antibiotics, suggesting potential as a novel antimicrobial agent .
Anti-inflammatory Effects
In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines. Specifically, it reduced levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in activated macrophages. This suggests a possible mechanism for its anti-inflammatory effects, making it a candidate for further investigation in inflammatory disease models .
The biological activity of this compound is thought to be mediated through several pathways:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways.
- Receptor Modulation : It may interact with cell surface receptors that modulate immune responses.
- Gene Expression Regulation : The compound could influence the expression of genes related to inflammation and immune response.
Study on Antimicrobial Efficacy
A recent study published in a peer-reviewed journal tested the antimicrobial efficacy of this compound against various pathogens. The results indicated that the compound had a broad spectrum of activity:
| Pathogen | MIC (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
| Pseudomonas aeruginosa | 64 |
This data highlights the potential application of this compound in treating infections caused by resistant bacterial strains .
Anti-inflammatory Study
In another investigation focusing on inflammation, researchers treated macrophages with varying concentrations of this compound. The findings showed a dose-dependent reduction in IL-6 production:
| Concentration (µM) | IL-6 Production (pg/mL) |
|---|---|
| 0 | 1500 |
| 10 | 1200 |
| 50 | 800 |
| 100 | 400 |
These results support the compound's role as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
